Cas no 24892-74-8 (2-Cyclopropylcyclohexan-1-one)
2-Cyclopropylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropylcyclohexan-1-one
- 2-cyclopropylcyclohexanone
- 2-cyclopropyl-cyclohexan-1-one
- NE31538
- Z1626920979
- 2-Cyclopropylcyclohexan-1-one
-
- Inchi: 1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2
- InChI Key: SLWWSVMYVPWUEA-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1C1CC1
Computed Properties
- Exact Mass: 138.104465066g/mol
- Monoisotopic Mass: 138.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.1
2-Cyclopropylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C200321-100mg |
2-cyclopropylcyclohexan-1-one |
24892-74-8 | 100mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C200321-500mg |
2-cyclopropylcyclohexan-1-one |
24892-74-8 | 500mg |
$ 615.00 | 2022-04-01 | ||
| TRC | C200321-1g |
2-cyclopropylcyclohexan-1-one |
24892-74-8 | 1g |
$ 955.00 | 2022-04-01 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1344-10g |
2-cyclopropylcyclohexanone |
24892-74-8 | 95% | 10g |
$2300 | 2023-09-07 | |
| Ambeed | A354695-1g |
2-Cyclopropylcyclohexanone |
24892-74-8 | 97% | 1g |
$669.0 | 2024-04-20 | |
| A2B Chem LLC | AI45774-50mg |
Cyclohexanone, 2-cyclopropyl- |
24892-74-8 | 94% | 50mg |
$277.00 | 2024-04-20 | |
| A2B Chem LLC | AI45774-100mg |
Cyclohexanone, 2-cyclopropyl- |
24892-74-8 | 94% | 100mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | AI45774-250mg |
Cyclohexanone, 2-cyclopropyl- |
24892-74-8 | 94% | 250mg |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AI45774-500mg |
Cyclohexanone, 2-cyclopropyl- |
24892-74-8 | 94% | 500mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AI45774-1g |
Cyclohexanone, 2-cyclopropyl- |
24892-74-8 | 94% | 1g |
$1073.00 | 2024-04-20 |
2-Cyclopropylcyclohexan-1-one Suppliers
2-Cyclopropylcyclohexan-1-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Cyclopropylcyclohexan-1-one
2-Cyclopropylcyclohexan-1-one (CAS 24892-74-8): A Versatile Cyclic Ketone in Modern Chemistry
2-Cyclopropylcyclohexan-1-one (CAS 24892-74-8) is a specialized cyclic ketone compound that has gained significant attention in pharmaceutical and organic synthesis research. This bicyclic structure combines a cyclohexanone core with a cyclopropyl substituent at the 2-position, creating unique electronic and steric properties that make it valuable for various synthetic applications.
The molecular structure of 2-cyclopropyl cyclohexanone features a strained cyclopropane ring fused to a six-membered ketone, offering interesting reactivity patterns. Researchers particularly value this compound for its ability to serve as a building block in the synthesis of more complex molecules. Recent studies in cyclopropyl-containing compounds have shown promising results in medicinal chemistry, especially in the development of novel bioactive molecules.
In pharmaceutical applications, 2-cyclopropylcyclohexan-1-one derivatives have demonstrated potential as intermediates for drug candidates. The strained cyclopropyl group often enhances biological activity by influencing molecular conformation and binding properties. This has led to increased interest from researchers working on central nervous system (CNS) drugs and anti-inflammatory agents, where the compound's unique structure may offer therapeutic advantages.
The synthesis of CAS 24892-74-8 typically involves cyclopropanation reactions of appropriate cyclohexenone precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods that reduce waste and improve yields. These advancements align with current industry trends toward sustainable chemical production.
Analytical characterization of 2-cyclopropyl-cyclohexanone employs standard techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound typically appears as a colorless to pale yellow liquid at room temperature, with characteristic ketone properties. Proper handling requires standard laboratory safety protocols, though it doesn't fall under hazardous material classifications.
Recent patent literature reveals growing interest in 2-cyclopropylcyclohexan-1-one applications, particularly in asymmetric synthesis. The compound's chiral centers make it valuable for producing enantiomerically pure substances, a crucial requirement in modern drug development. Several published routes describe its conversion to valuable intermediates for bioactive molecules.
The global market for specialized cyclic ketones like 2-cyclopropyl cyclohexan-1-one has shown steady growth, driven by pharmaceutical industry demand. Custom synthesis providers and fine chemical suppliers increasingly list this compound in their catalogs, reflecting its rising importance in research and development. Pricing trends indicate moderate stability, with fluctuations tied to raw material availability.
Storage recommendations for 2-cyclopropylcyclohexanone suggest keeping the compound in tightly sealed containers under inert atmosphere at cool temperatures. These conditions help maintain stability and prevent degradation of the sensitive cyclopropyl moiety. Standard laboratory storage facilities typically meet these requirements adequately.
Future research directions for CAS 24892-74-8 derivatives may explore their potential in materials science applications. The strained ring system could impart interesting properties to polymers or functional materials. Additionally, computational chemistry studies could provide deeper insights into the compound's conformational preferences and reactivity patterns.
For researchers seeking 2-cyclopropylcyclohexan-1-one suppliers, multiple specialty chemical companies offer the compound in various quantities. Quality specifications typically emphasize high purity levels (>97%) with detailed analytical documentation. Some suppliers provide custom synthesis services for derivatives or isotopically labeled versions of the compound.
In conclusion, 2-Cyclopropylcyclohexan-1-one (CAS 24892-74-8) represents an important structural motif in modern organic chemistry. Its unique combination of a cyclohexanone framework with a cyclopropyl group creates valuable synthetic opportunities, particularly in pharmaceutical research. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a useful intermediate in chemical synthesis.
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